11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 17-benzoate
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Overview
Description
11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 17-benzoate is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is a derivative of prednisolone and is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 17-benzoate typically involves the esterification of 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione with benzoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 17-benzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or alkanes.
Substitution: Produces substituted esters or amides.
Scientific Research Applications
11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 17-benzoate is widely used in scientific research due to its anti-inflammatory and immunosuppressive properties. It is used in:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: To study the effects of corticosteroids on cellular processes and gene expression.
Medicine: In the development of new therapeutic agents for inflammatory and autoimmune diseases.
Industry: In the formulation of pharmaceutical products and as a reference standard in quality control.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes. The primary molecular targets include genes involved in the inflammatory response, immune regulation, and metabolism .
Comparison with Similar Compounds
Similar Compounds
Prednisolone: A closely related corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Another corticosteroid with a longer duration of action and higher potency.
Betamethasone: Similar to dexamethasone but with different pharmacokinetic properties.
Uniqueness
11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 17-benzoate is unique due to its specific esterification with benzoic acid, which can alter its pharmacokinetic properties, such as absorption and distribution, compared to other corticosteroids .
Properties
CAS No. |
31311-74-7 |
---|---|
Molecular Formula |
C28H32O6 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] benzoate |
InChI |
InChI=1S/C28H32O6/c1-26-12-10-19(30)14-18(26)8-9-20-21-11-13-28(23(32)16-29,27(21,2)15-22(31)24(20)26)34-25(33)17-6-4-3-5-7-17/h3-7,10,12,14,20-22,24,29,31H,8-9,11,13,15-16H2,1-2H3/t20-,21-,22-,24+,26-,27-,28-/m0/s1 |
InChI Key |
SUJDKANSELPHHZ-YGZHYJPASA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)OC(=O)C4=CC=CC=C4)CCC5=CC(=O)C=C[C@]35C)O |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)CO)OC(=O)C4=CC=CC=C4)CCC5=CC(=O)C=CC35C)O |
Origin of Product |
United States |
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